molecular formula C8H17NO2 B11943836 2-Nitrooctane CAS No. 4609-91-0

2-Nitrooctane

Cat. No.: B11943836
CAS No.: 4609-91-0
M. Wt: 159.23 g/mol
InChI Key: ZXLQHMOMJDHKJK-UHFFFAOYSA-N
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Description

2-Nitrooctane is an organic compound belonging to the class of nitroalkanes. It is characterized by the presence of a nitro group (-NO2) attached to an octane chain. Nitroalkanes are known for their diverse applications in organic synthesis, pharmaceuticals, and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrooctane can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the direct nitration method due to its scalability and cost-effectiveness. The process is optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Nitrooctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Sodium hydroxide, alkoxides.

Major Products Formed:

    Reduction: Octylamine.

    Oxidation: Nitroalkenes, nitroalkanes with additional functional groups.

    Substitution: Various substituted octanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Nitrooctane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. For instance, its reduction to octylamine can be utilized in the synthesis of amine-based drugs. The nitro group can also participate in radical reactions, leading to the formation of complex organic molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Nitrooctane can be compared with other nitroalkanes such as nitromethane, nitroethane, and nitropropane:

Uniqueness of this compound: this compound’s longer carbon chain makes it less volatile and more suitable for applications requiring higher boiling points and stability. Its unique properties make it valuable in specific industrial and research applications .

Properties

IUPAC Name

2-nitrooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQHMOMJDHKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277708
Record name 2-nitrooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4609-91-0
Record name NSC3655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-nitrooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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